![molecular formula C24H22Cl2N2O2S2 B14592891 1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]- CAS No. 61455-10-5](/img/structure/B14592891.png)
1,4-Benzenedicarboxamide, N,N'-bis[2-[(4-chlorophenyl)thio]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenedicarboxamide core with two 4-chlorophenylthioethyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- typically involves the reaction of 1,4-benzenedicarboxylic acid with N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]amine. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl): Similar core structure but different substituents.
1,4-Benzenedicarboxamide, N,N’-bis(2-methylphenyl): Another variant with methyl groups instead of chlorophenyl groups.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis[2-[(4-chlorophenyl)thio]ethyl]- is unique due to the presence of the 4-chlorophenylthioethyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
61455-10-5 |
|---|---|
Formule moléculaire |
C24H22Cl2N2O2S2 |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
1-N,4-N-bis[2-(4-chlorophenyl)sulfanylethyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C24H22Cl2N2O2S2/c25-19-5-9-21(10-6-19)31-15-13-27-23(29)17-1-2-18(4-3-17)24(30)28-14-16-32-22-11-7-20(26)8-12-22/h1-12H,13-16H2,(H,27,29)(H,28,30) |
Clé InChI |
ZHAYGVQSAQFZPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCCSC2=CC=C(C=C2)Cl)C(=O)NCCSC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-(Butylimino)methyl]benzaldehyde](/img/structure/B14592830.png)
![(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic Acid](/img/structure/B14592840.png)
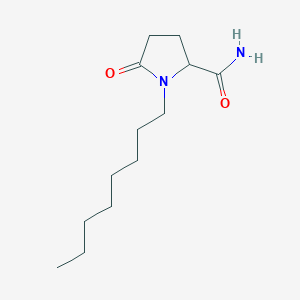
![4'-Methoxy-4-methyl-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14592851.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
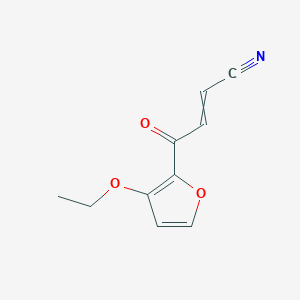
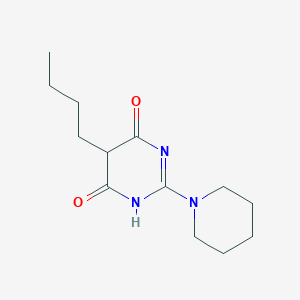
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
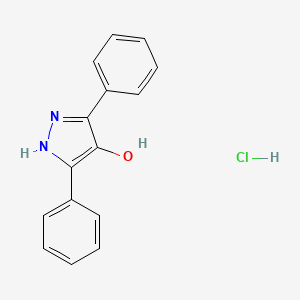
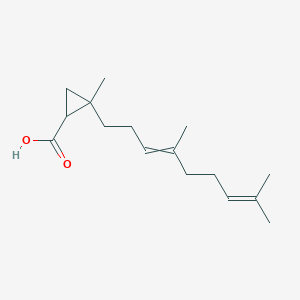
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]butanoate](/img/structure/B14592927.png)
